An In-depth Technical Guide to the Synthesis of E104 Food Dye (Quinoline Yellow WS)
An In-depth Technical Guide to the Synthesis of E104 Food Dye (Quinoline Yellow WS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for the food dye E104, commonly known as Quinoline Yellow WS. It covers the core chemical reactions, experimental protocols derived from scientific literature and patents, and quantitative data to support process understanding and development.
Introduction
Quinoline Yellow WS (Water Soluble), designated as E104 in Europe, is a synthetic greenish-yellow food colorant.[1] It belongs to the quinophthalone class of dyes. The final commercial product is not a single chemical entity but rather a mixture of sodium salts of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1,3-indandione.[1][2] Its water solubility, conferred by the sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Spirit Soluble).[1][3] This guide focuses on the two primary stages of its synthesis: the creation of the quinophthalone core followed by its sulfonation.
Overall Synthesis Pathway
The manufacturing process for Quinoline Yellow WS is a two-step synthesis:
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Condensation Reaction: The synthesis begins with the formation of the water-insoluble intermediate, 2-(2-quinolyl)-1,3-indandione (Quinoline Yellow SS). This is achieved through the condensation of quinaldine (2-methylquinoline) and phthalic anhydride.[3][4]
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Sulfonation: The quinophthalone intermediate is then sulfonated to introduce sulfonic acid (-SO₃H) groups. This step renders the dye water-soluble.[4] The resulting mixture is neutralized to form the sodium salts that comprise the final E104 product.
The logical workflow for the synthesis is illustrated in the diagram below.
Caption: Synthesis pathway of E104 from reactants to the final product.
Experimental Protocols
Step 1: Synthesis of 2-(2-quinolyl)-1,3-indandione (Quinophthalone)
This step involves a condensation reaction between quinaldine and phthalic anhydride. The reaction is typically carried out at high temperatures, either as a solvent-free fusion or in a high-boiling point solvent.[3][4]
Methodology:
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Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge quinaldine and a molar excess of phthalic anhydride. The excess phthalic anhydride can also serve as the reaction solvent.[5] Alternatively, a high-boiling inert solvent such as dichlorobenzene can be used.
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Heating and Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 185°C and 225°C.[4][5] The progress of the reaction can be monitored by observing the distillation of water formed during the condensation.
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Reaction Time: The reaction is continued for several hours until the formation of water ceases, indicating the completion of the condensation.
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Isolation and Purification of Intermediate:
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Cool the reaction mixture.
-
If excess phthalic anhydride is used as a solvent, it can be removed via vacuum sublimation or by dissolving the crude product in a suitable solvent (e.g., boiling alcohol) and filtering the solution to remove insoluble materials. The product crystallizes upon cooling.
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The solid product is filtered, washed with a solvent like methanol to remove unreacted starting materials and by-products, and then dried.
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Step 2: Sulfonation of Quinophthalone
This step converts the water-insoluble quinophthalone into the water-soluble Quinoline Yellow WS.
Methodology:
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Reactant Charging: In a glass-lined reactor suitable for handling strong acids, charge fuming sulfuric acid (oleum).
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Sulfonation Reaction: Cool the oleum to between 0°C and 5°C. Slowly add the dried quinophthalone powder from Step 1 to the cooled oleum with continuous stirring, ensuring the temperature is maintained within the specified range to control the reaction.
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Reaction Time: Stir the mixture for a period of 30 minutes to 2 hours at low temperature.
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Quenching and Precipitation: Pour the reaction mixture onto crushed ice or into a cold brine solution.[6] This step quenches the reaction and causes the sulfonated product to precipitate.
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Neutralization and Isolation:
-
Adjust the pH of the slurry to 7.5-8.0 using a sodium hydroxide solution.[6] This converts the sulfonic acids to their sodium salts.
-
The product can be "salted out" by adding sodium chloride, which reduces its solubility and promotes precipitation.[6]
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The precipitated dye is collected by filtration.
-
-
Purification: The crude product is often contaminated with inorganic salts (NaCl, Na₂SO₄) and sulfonated by-products.[6] Purification can be achieved through techniques like recrystallization or more advanced methods described in patent literature, such as forming and then regenerating water-insoluble organic amine salts to remove impurities.[6]
Quantitative Data Summary
The following tables summarize quantitative data extracted from various synthesis procedures described in patent literature. These values represent examples and may be optimized depending on the scale and specific process parameters.
Table 1: Example Reactant Quantities for Quinophthalone Synthesis
| Reactant/Solvent | Moles (approx.) | Mass/Volume | Role | Reference |
| Quinaldine | 0.21 mol | 30 g | Reactant | RU2147311C1 |
| Phthalic Anhydride | 0.27 mol | 40 g | Reactant | RU2147311C1 |
| Zinc Chloride | - | 7 g | Catalyst | RU2147311C1 |
Table 2: Typical Reaction Conditions
| Parameter | Step 1: Condensation | Step 2: Sulfonation | Reference |
| Temperature | 185°C - 225°C | 0°C - 5°C | [4][5] |
| Reaction Time | 4 - 16 hours | 0.5 - 2 hours | [7] |
| Solvent | Excess Phthalic Anhydride or Dichlorobenzene | Fuming Sulfuric Acid (Oleum) | [5] |
| Pressure | Atmospheric | Atmospheric | - |
| Yield | >70% (for intermediate) | Variable (depends on purity) | [7] |
Table 3: Composition of Final E104 Product
| Component | Specification | Primary Form | Reference |
| Total Colouring Matters | Not less than 70% | Sodium Salts | [8] |
| Sulfonation Degree | Mixture of mono-, di-, and trisulfonates | Disulfonates are principal | [1][2] |
| Water Insoluble Matter | Not more than 0.2% | - | [8] |
| Unsulfonated Precursor | Not more than 4 mg/kg | Quinophthalone | [8] |
Disclaimer: This document is intended for informational and research purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 2. openknowledge.fao.org [openknowledge.fao.org]
- 3. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 4. Quinoline Yellow | 8003-22-3 | Benchchem [benchchem.com]
- 5. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]
- 6. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. fao.org [fao.org]
